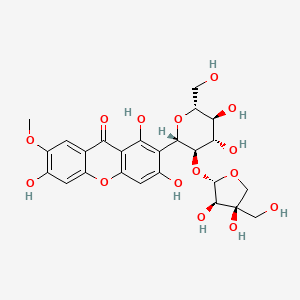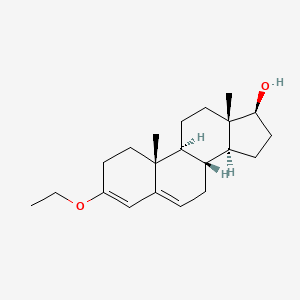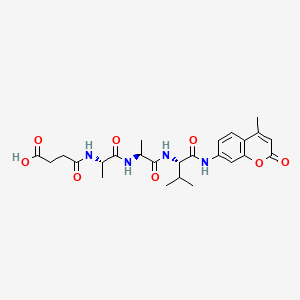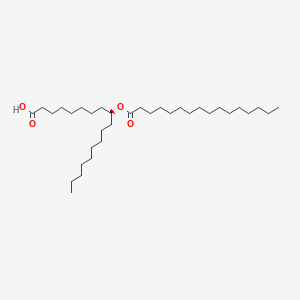
Polygalaxanthone XI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polygalaxanthone XI is a xanthone glycoside isolated from the cortexes of Polygala tenuifolia . It can be used in the study of expectorant and tranquilizing agents .
Synthesis Analysis
The structures of three standard samples commercially available as polygalaxanthone III were characterized by LC/MS and NMR . LC/MS analysis revealed that two molecular types exist. Both types are chromatographically separable but have an identical mass number with distinguishable MS/MS spectra . One dimensional (1D)-NMR analyses demonstrated that both had the same xanthone moiety and heteronuclear multiple bond correlation (HMBC) analyses revealed that they are structural isomers at the connecting position of glucose to apiose 1-position . Consequently, the isomers were identified as polygalaxanthone III and its regioisomer, this compound .Molecular Structure Analysis
One dimensional (1D)-NMR analyses demonstrated that both had the same xanthone moiety and heteronuclear multiple bond correlation (HMBC) analyses revealed that they are structural isomers at the connecting position of glucose to apiose 1-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 568.48 and a molecular formula of C25H28O15 . It appears as a solid, light yellow to yellow in color .科学研究应用
结构分析和质量控制:Polygalaxanthone XI 被确认为 Polygalaxanthone III 的同分异构体,已被研究其结构特性。这对于从Polygala tenuifolia根部提取的药材的质量控制非常重要。研究人员建议使用LC-MS/MS检测方法,通过区分Polygalaxanthone III和XI来确认标准的质量(Tsujimoto et al., 2019)。
构象分析:this compound 和其他黄酮苷一起从Polygala tenuifolia中分离并研究了它们的结构和构象特性。这项研究对于理解这些化合物的化学性质和潜在应用至关重要(Jiang et al., 2005)。
中草药化学成分:研究已经集中在传统中药Radix Polygalae的化学成分上,确认this compound是其中的关键成分。这对于确保中药的质量和功效至关重要(Li et al., 2007)。
Radix Polygalae的质量评估:研究已经调查了Radix Polygalae中的生物活性化合物,包括this compound。这项研究为对这种中草药的质量评估和传统用途提供了见解(Yang et al., 2018)。
药理学研究:作为Polygala tenuifolia的成分,this compound已在传统中药配方的背景下进行了研究。这些研究侧重于了解其药代动力学和治疗特性,特别是在认知和神经学应用中(Ren-bing, 2012)。
抗氧化性质:针对this compound的提取过程已经被优化,旨在最大化其用于药用的产量。这突显了它作为中草药中抗氧化成分的潜力(Li et al., 2022)。
安全和危害
作用机制
Polygalaxanthone XI is a xanthone glycoside isolated from the cortexes of Polygala tenuifolia, a plant widely used in traditional medicines . This compound has been studied for its potential therapeutic effects, particularly in the context of neurological diseases .
Target of Action
It is known that polygala tenuifolia, from which this compound is derived, has a broad range of beneficial effects on conditions such as anxiety, depression, declining cognition, alzheimer’s disease (ad), and parkinson’s disease (pd) . These effects suggest that this compound may interact with targets involved in these neurological conditions.
Mode of Action
It is suggested that the compound may have antioxidant and anti-inflammatory effects, improve neurogenesis, regeneration, differentiation, and neuronal plasticity, regulate the hypothalamic–pituitary–adrenal axis (hpa), and influence neurotransmitter release and receptor activation .
Pharmacokinetics
A study on related compounds from polygala tenuifolia, including polygalaxanthone iii, tenuifolin, tenuifoliside a and tenuifoliside c, has been conducted . This study might provide some insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, but specific information is currently lacking.
生化分析
Biochemical Properties
Polygalaxanthone XI plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in antioxidant activities, such as superoxide dismutase (SOD) and catalase (CAT), which help in reducing oxidative stress . Additionally, this compound has shown potential in inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE) activities, which are crucial for neurotransmitter regulation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have neuroprotective effects, particularly in models of central nervous system disorders such as anxiety, depression, Alzheimer’s disease, and Parkinson’s disease . This compound enhances neuronal plasticity, neurogenesis, and differentiation, thereby improving cognitive functions and reducing symptoms of neurological disorders .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It exerts its effects through antioxidant and anti-inflammatory properties, which help in reducing oxidative stress and inflammation . This compound also regulates the hypothalamic-pituitary-adrenal (HPA) axis and modulates neurotransmitter release and receptor activation, including A2A receptors, NMDA receptors, and GluR . These interactions contribute to its neuroprotective and tranquilizing effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Long-term studies have shown that this compound maintains its neuroprotective effects and continues to improve cognitive functions over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound significantly improve cognitive functions and reduce symptoms of neurological disorders without causing adverse effects . Higher doses may lead to toxic effects and should be administered with caution
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been found to influence the activities of enzymes such as SOD, CAT, MAO, and AChE, which play crucial roles in maintaining cellular homeostasis and neurotransmitter regulation . These interactions contribute to its overall biochemical and pharmacological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in the central nervous system, where it exerts its neuroprotective effects . The transport and distribution of this compound are essential for its therapeutic efficacy and need to be further explored to optimize its clinical applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific compartments within cells, such as the mitochondria and nuclei, where it interacts with various biomolecules to exert its effects . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its therapeutic potential and need to be further investigated.
属性
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)28)38-13-4-10(29)15(19(32)16(13)17(8)30)21-22(20(33)18(31)14(5-26)39-21)40-24-23(34)25(35,6-27)7-37-24/h2-4,14,18,20-24,26-29,31-35H,5-7H2,1H3/t14-,18-,20+,21+,22-,23+,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRLQDJSEMBQNI-LYHRZCPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)







![5-[3-(Naphthalene-1-carbonyl)indazol-1-YL]pentanoic acid](/img/structure/B593369.png)
![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)